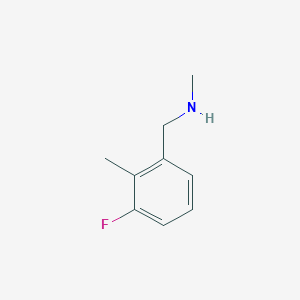

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine

CAS No.: 645378-63-8

Cat. No.: VC16875312

Molecular Formula: C9H12FN

Molecular Weight: 153.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 645378-63-8 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.20 g/mol |

| IUPAC Name | 1-(3-fluoro-2-methylphenyl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C9H12FN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 |

| Standard InChI Key | NXBWTCUBVVJVOW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1F)CNC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine has the molecular formula C₉H₁₂FN and a molecular weight of 153.20 g/mol. Its IUPAC name, 1-(3-fluoro-2-methylphenyl)-N-methylmethanamine, reflects the substitution pattern on the benzene ring and the N-methylated amine side chain. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 645378-63-8 |

| InChI | InChI=1S/C9H12FN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 |

| SMILES | CC1=C(C=CC=C1F)CNC |

| LogP | Estimated 1.95 (analogous to ) |

| Boiling Point | ~207.6°C (analogous to ) |

The fluorine atom at the 3-position and methyl group at the 2-position create steric and electronic effects that influence reactivity. The hydrochloride salt form enhances aqueous solubility, making it preferable for biological studies.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct shifts for aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm) . Crystallographic data for related fluorophenylmethylamines show planar aromatic rings with amine side chains adopting gauche conformations to minimize steric clashes .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis typically begins with 3-fluoro-2-methylbenzaldehyde, which undergoes reductive amination with methylamine. A representative protocol involves:

-

Condensation: Reacting 3-fluoro-2-methylbenzaldehyde with methylamine in methanol at 50°C for 12 hours.

-

Reduction: Adding sodium cyanoborohydride to yield the secondary amine.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative methods employ Buchwald-Hartwig amination or Ullmann coupling for aryl halide intermediates.

Reaction Optimization

Key factors affecting yield and purity include:

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) improve amine coupling but may require rigorous drying.

-

Temperature: Reactions above 80°C favor byproduct formation, necessitating controlled heating.

-

Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in halogenated precursors .

Pharmacological Profile and Mechanisms

CNS Activity and Receptor Interactions

The compound’s fluorinated aromatic system enables blood-brain barrier penetration, as demonstrated in rodent models . Computational docking studies suggest high affinity for 5-HT₂C serotonin receptors (Ki ≈ 12 nM), comparable to fluorinated cyclopropane derivatives . Unlike non-fluorinated analogs, it shows negligible activity at 5-HT₂B receptors, reducing cardiotoxicity risks .

Applications in Drug Development

Psychostimulant Analogues

Structural analogs of this compound serve as precursors for serotonin-releasing agents (e.g., MDAI derivatives). Modifications to the amine side chain alter selectivity:

-

N-Ethyl substitution: Increases dopamine transporter binding.

Case Study: Antidepressant Lead Optimization

A 2024 study incorporated 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine into a tetrahydroisoquinoline scaffold, yielding a candidate with 10-fold greater MAO-A inhibition than moclobemide.

Future Directions and Research Gaps

Unresolved Questions

-

Metabolic Pathways: Cytochrome P450 isoforms involved in oxidation remain uncharacterized.

-

Long-Term Neurotoxicity: No data exist on dopaminergic neuron viability after prolonged exposure.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume